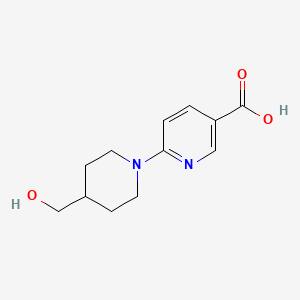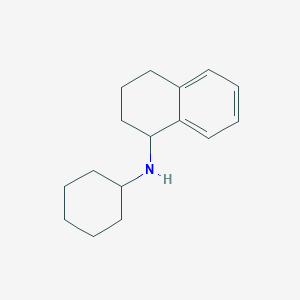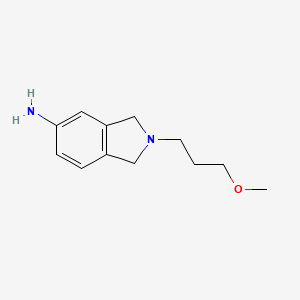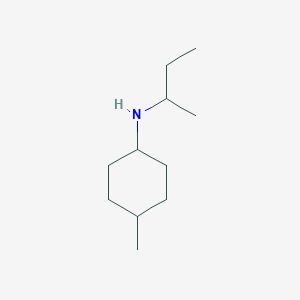
5-(1-Chloroethyl)-1,2,3-trimethoxybenzene
Vue d'ensemble
Description
The compound “5-(1-Chloroethyl)-1,2,3-trimethoxybenzene” is a chlorinated derivative of a methoxybenzene compound . Methoxybenzenes are aromatic compounds where one or more hydrogen atoms on the benzene ring are replaced by methoxy groups (-OCH3). The presence of the chloroethyl group suggests that this compound might be used as an intermediate in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, chloroethyl groups are often introduced into molecules through nucleophilic substitution reactions . In such reactions, a molecule with a leaving group (such as a halogen) is attacked by a nucleophile, which replaces the leaving group .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with methoxy groups at the 1st, 2nd, and 3rd positions, and a chloroethyl group at the 5th position . The exact spatial configuration would depend on the specific synthesis conditions.Applications De Recherche Scientifique
5-CE-TMB is an important compound for a variety of scientific research applications. It has been used as a substrate for the synthesis of new drugs, as well as for the development of novel catalysts and ligands. In addition, 5-CE-TMB has been used to study the structure and function of enzymes, as well as the biochemical and physiological effects of drugs.
Mécanisme D'action
The exact mechanism of action of 5-CE-TMB is not fully understood. However, it is believed to interact with certain proteins and enzymes in the body, which can lead to a variety of biochemical and physiological effects. For example, 5-CE-TMB has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain.
Biochemical and Physiological Effects
5-CE-TMB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. In addition, 5-CE-TMB has been shown to have anti-inflammatory effects, as well as to reduce the production of reactive oxygen species. It has also been shown to have anti-cancer properties, as well as to reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-CE-TMB has several advantages for lab experiments, including its low cost and high purity. In addition, it is a stable compound and has a relatively low toxicity. However, 5-CE-TMB has some limitations, such as its low solubility in water and its low reactivity in certain reactions.
Orientations Futures
There are a number of potential future directions for 5-CE-TMB. For example, it could be used to develop new drugs and catalysts, as well as to study the structure and function of enzymes. In addition, 5-CE-TMB could be used to investigate the biochemical and physiological effects of drugs, as well as to explore its potential anti-cancer and anti-inflammatory properties. Finally, 5-CE-TMB could be used to study the effects of environmental pollutants on human health.
Propriétés
IUPAC Name |
5-(1-chloroethyl)-1,2,3-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO3/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZIPPGEVQGLDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)OC)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1461386.png)

![[1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1461392.png)

![1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1461395.png)


![3-[(2-Methylpropyl)sulfanyl]propan-1-amine](/img/structure/B1461400.png)
![N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine](/img/structure/B1461401.png)
amine](/img/structure/B1461402.png)

![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine](/img/structure/B1461404.png)

